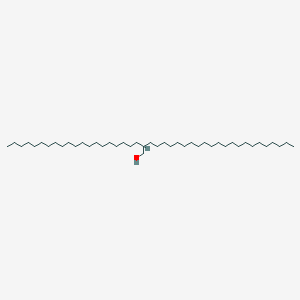

2-Icosyltetracosanol

Description

Properties

IUPAC Name |

2-icosyltetracosan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42-44(43-45)41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h44-45H,3-43H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIOIMBOKALMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H90O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10994668 | |

| Record name | 2-Icosyltetracosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73761-81-6 | |

| Record name | 2-Eicosyl-1-tetracosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73761-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Icosyltetracosanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073761816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Icosyltetracosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10994668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-icosyltetracosanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation of Complex Branched Alcohols

Spectroscopic methods are indispensable for probing the molecular structure of compounds like 2-Icosyltetracosanol. By interacting with molecules, electromagnetic radiation can reveal detailed information about the atomic arrangement and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon framework of organic molecules. For a complex branched alcohol like 2-Icosyltetracosanol, ¹H and ¹³C NMR are crucial. ¹³C NMR provides direct information about the carbon skeleton, with each unique carbon atom in the molecule producing a distinct signal. bhu.ac.in The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. bhu.ac.in For instance, carbons bonded to the hydroxyl group will appear at a different chemical shift compared to the alkyl chain carbons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish connectivity between protons, which in turn helps to piece together the carbon chain and locate the position of the long icosyl branch on the tetracosanol backbone. libretexts.orguzh.ch The COSY experiment identifies protons that are coupled to each other, typically through three bonds, revealing adjacent CH, CH₂, and CH₃ groups. libretexts.org TOCSY extends this by showing correlations between all protons within a spin system, which is invaluable for mapping out the long alkyl chains. uzh.ch The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. bhu.ac.in

Mass Spectrometry (MS) Applications in Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through its fragmentation patterns. acdlabs.com For 2-Icosyltetracosanol, obtaining a clear molecular ion peak can be challenging with hard ionization techniques like electron impact (EI) due to the molecule's propensity to fragment. acdlabs.comjove.com Soft ionization methods are often preferred to observe the molecular ion.

The fragmentation of long-chain branched alkanes in MS is driven by the formation of stable carbocations, with cleavage being most likely at the branching point. jove.com In the case of 2-Icosyltetracosanol, the fragmentation pattern would be expected to show characteristic losses of alkyl fragments corresponding to the icosyl and tetracosanol chains. whitman.edulibretexts.org The analysis of these fragments helps to confirm the length of the branches and their attachment point. Long-chain alcohols also exhibit a characteristic loss of a water molecule (M-18). whitman.edulibretexts.org The fragmentation of alcohols can occur via alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. libretexts.org

Table 1: Expected Mass Spectrometry Fragmentation for 2-Icosyltetracosanol

| Fragment | Description |

|---|---|

| Molecular Ion (M+) | Represents the intact molecule. May be weak or absent in EI-MS. |

| M-18 | Loss of a water molecule (H₂O). |

| M-Alkyl | Cleavage at the branching point, leading to the loss of one of the alkyl chains. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.org Both techniques can confirm the presence of the hydroxyl (-OH) group and the long aliphatic chains in 2-Icosyltetracosanol.

In the IR spectrum of an alcohol, a prominent broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. libretexts.org The C-H stretching vibrations of the long alkyl chains appear in the 2850-3000 cm⁻¹ region. spectroscopyonline.com The C-O stretching vibration gives rise to an absorption in the 1000-1260 cm⁻¹ range. libretexts.org

Raman spectroscopy is particularly useful for analyzing the carbon backbone. nih.gov The C-C stretching and CH₂ twisting regions of the Raman spectrum provide information about the conformational order of the alkyl chains. nih.gov Long-chain alcohols exhibit characteristic intense Raman bands around 2900 cm⁻¹. ucv.ve The skeletal vibrations of alcohols are also observable and can be influenced by factors like hydrogen bonding. spectroscopyonline.com

Chromatographic Separation Techniques for High-Purity Isolation

Chromatographic techniques are essential for the separation and purification of complex mixtures, a critical step in the analysis of compounds like 2-Icosyltetracosanol, which may be synthesized as part of a mixture or extracted from a natural source.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.comnih.gov It is well-suited for the analysis of volatile and semi-volatile compounds. For very long-chain alcohols like 2-Icosyltetracosanol, derivatization to more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers, is often necessary to improve their chromatographic behavior and prevent on-column degradation. nih.govnih.govresearchgate.net

GC-MS analysis allows for the separation of 2-Icosyltetracosanol from other components in a mixture, such as shorter or longer chain alcohols, isomers, or unreacted starting materials. google.commdpi.comresearchgate.net The mass spectrometer then provides a mass spectrum for each separated component, enabling its identification. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Scale Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical determination of purity and the preparative isolation of compounds. nih.govresearchgate.net For very long-chain, apolar compounds like 2-Icosyltetracosanol, reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. aocs.org

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Longer chain compounds will have stronger interactions with the nonpolar stationary phase and thus will be retained longer. aocs.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve efficient separation of a wide range of components. nih.gov To enhance detection, especially at low concentrations, derivatization to form UV-active or fluorescent esters can be performed. acs.org HPLC can be scaled up for preparative purposes to isolate pure 2-Icosyltetracosanol for further studies. tandfonline.comtandfonline.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 2-Icosyltetracosanol | 91876698 |

| Tetramethylsilane | 8783 |

| Cholesterol | 5997 |

| Squalene | 638072 |

| Ethanol | 702 |

| Methanol | 887 |

| Propane | 6334 |

| 2-Methylpropane | 6360 |

| 2-Pentanol | 6276 |

| 2-Hexanone | 7132 |

| 2-Butanol | 6568 |

| 1-Butanol | 263 |

| Xylene | 7237 |

| Propyl acetate (B1210297) | 7785 |

| 2-H-Heptafluoropropane | 6386 |

| n-Pentanol | 6276 |

| n-Decanol | 26715 |

| 2-Hexyldecanol | 24264 |

| 2-Octyldecanol | 62325 |

| 2-Hexyldodecanol | 24754 |

| 2-Octyldodecanol | 24755 |

| 2-Decyltetradecanol | 53396 |

| 1-Propanol | 1031 |

| 2-Methyl-1-propanol | 6560 |

| Cyclopentanol | 7969 |

| 1-Heptanol | 8133 |

| Cyclohexanol | 7966 |

| 2-Ethyl-1-hexanol | 81 |

| Citral | 638011 |

| Menthol | 1254 |

| Camphor | 2537 |

| alpha-Terpineol | 17100 |

| Galantamine | 9651 |

| Tacrine | 1935 |

| Glutamine | 5961 |

| Heneicosane | 12431 |

| Phytol | 5280435 |

| Nonacosane | 12435 |

| Copaborneol | 101032 |

| Hexatriacontane | 12440 |

| 9,12,15-Octadecatrienoic acid, methyl ester | 6434440 |

| Methyl linoleate | 14349 |

| Isosativene | 3033703 |

| alpha-Copaene | 6918679 |

| Spathulenol | 6432420 |

| Muurola-4,10(14)-dien-1beta-ol | 101657850 |

| Caryophylla-4(12),8(13)-dien-5alpha-ol | 102049915 |

| 2-Chlorophenylacetic acid | 6309 |

| 3-Chlorophenylacetic acid | 11463 |

| 3-Cyanopyridine | 7847 |

Quantitative Methodologies for Research Yield and Purity Assessment

The quantitative analysis of 2-icosyltetracosanol, a large and complex Guerbet alcohol, is crucial for determining the efficiency of its synthesis and the purity of the final product in a research setting. Due to its high molecular weight, low volatility, and waxy nature at room temperature, specialized analytical techniques are required. Research methodologies for its quantitative assessment are primarily centered around chromatographic and spectroscopic techniques, which are adapted to handle very long-chain branched alcohols.

In academic research, the determination of reaction yield and the assessment of product purity are critical steps. For Guerbet alcohols like 2-icosyltetracosanol, the synthesis often results in a mixture of the desired product, unreacted starting materials, and various by-products. Therefore, robust analytical methods are necessary to accurately quantify these components.

Research Findings and Data

The synthesis of 2-icosyltetracosanol is a specialized process, and detailed public-domain research on its specific quantitative analysis is limited. However, the analytical principles can be inferred from studies on other long-chain and Guerbet alcohols. researchgate.netosti.govsrce.hrunibo.it The primary methods for quantitative analysis involve gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. srce.hrgoogle.comliverpool.ac.uk

Gas chromatography, equipped with a flame ionization detector (FID), is a powerful tool for quantifying the components of a reaction mixture. google.com For high molecular weight compounds like 2-icosyltetracosanol, high-temperature GC is necessary. The sample is typically derivatized to increase its volatility and thermal stability before injection into the GC system. The area of the peaks in the resulting chromatogram corresponds to the amount of each compound present, allowing for the calculation of the reaction yield and the purity of the product. google.com

For instance, in the synthesis of Guerbet alcohols, GC analysis is routinely used to determine the yield of the final product relative to the starting alcohol. google.com A sample from the reaction mixture is diluted and analyzed by GC, and the yield is calculated based on the area ratio in the chromatogram. google.com

Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another essential technique for both qualitative and quantitative analysis. While it provides detailed structural information, it can also be used to determine the purity of a sample by integrating the signals corresponding to the product and known impurities. srce.hr By using an internal standard with a known concentration, the absolute quantity of 2-icosyltetracosanol in a sample can be determined. liverpool.ac.uk

The purity of long-chain branched esters, which share structural similarities with Guerbet alcohols, has been successfully determined using a combination of elemental analysis, IR, and NMR spectroscopy. srce.hr

A representative, though generalized, dataset for the quantitative analysis of a Guerbet alcohol synthesis is presented below. This data illustrates the type of information that would be generated in a research context for a compound like 2-icosyltetracosanol.

| Analytical Method | Parameter Measured | Result | Reference |

|---|---|---|---|

| High-Temperature Gas Chromatography (HT-GC) | Product Purity | >95% | google.com |

| Gas Chromatography (GC) | Reaction Yield | 64% - 79.8% | researchgate.netliverpool.ac.uk |

| ¹H NMR Spectroscopy | Structural Confirmation & Purity | Consistent with target structure | srce.hr |

| Elemental Analysis | Elemental Composition | Matches theoretical values | srce.hr |

Theoretical and Computational Studies of 2 Icosyltetracosanol and Analogues

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This technique is invaluable for studying the complex intermolecular interactions and self-assembly of large amphiphilic molecules like 2-icosyltetracosanol.

MD simulations are frequently used to study the behavior of long-chain and branched alcohols in different environments. Simulations of Guerbet-type glycolipids, which share the characteristic branched structure of 2-icosyltetracosanol, have been performed to understand their interactions in aqueous solutions. nih.gov These simulations can elucidate the role of hydrogen bonding from the alcohol's hydroxyl group and the hydrophobic interactions of its long alkyl chains in determining its solubility and behavior at interfaces.

Studies on the effect of branched-chain alcohols on the properties of surfactant solutions have also been conducted. fishersci.ca These simulations and experimental combinations reveal how the presence of branched structures influences self-assembly at air/solution interfaces, often more significantly than in bulk solution. fishersci.ca Coarse-grained MD simulations, which simplify molecular representations to study longer timescale phenomena, have been used to model the interactions of fatty acids and cholesterol (another type of lipid alcohol) in water, providing insights into membrane formation and stability. nih.gov

The long, branched alkyl chains of 2-icosyltetracosanol and its analogues give rise to complex self-assembly behaviors. MD simulations are a key tool for modeling how these molecules aggregate to form ordered nanostructures. For instance, simulations of a Guerbet-type maltoside showed the formation of a stable hexagonal columnar assembly in the presence of water. nih.gov

The structure/property relationships of synthetic branched-chain glycolipids, including Guerbet glycosides, have been extensively reviewed, highlighting the importance of chain branching in their self-assembly. metabolomicsworkbench.org These molecules are known to form a variety of complex structures, such as lamellar, hexagonal, and reversed bicontinuous cubic phases. metabolomicsworkbench.org The specific phase that forms is governed by a delicate balance between the bulkiness of the hydrophobic chains and the interactions of the polar headgroups. metabolomicsworkbench.org For very long-chain Guerbet glycolipids, stable bicontinuous cubic phases can form even in dry conditions. metabolomicsworkbench.org Similarly, studies on the phase behavior of 2-methyl branched alcohols show that the branching significantly reduces the long-range orientational order in condensed phases compared to their straight-chain counterparts. fishersci.ca

Structure-Activity Relationship (SAR) Modeling for Predictive Insights

Structure-Activity Relationship (SAR) modeling aims to link the chemical structure of a compound to its physicochemical properties or biological activity. While formal SAR studies on 2-icosyltetracosanol are not prominent in the literature, the principles of SAR are implicitly explored in many computational studies of its analogues. These structure-property relationships are the foundation for predictive SAR models.

Computational models can provide predictive insights into how variations in molecular structure, such as chain length and branching, affect physical properties and aggregation tendencies. For example, a review of synthetic branched-chain glycolipids clearly establishes a relationship between the structure (specifically, the branching of the alkyl chain) and the resulting self-assembled phase. metabolomicsworkbench.org Another study systematically investigates how 2-methyl substitution in long-chain alcohols alters their phase transition behavior at the air-water interface. fishersci.ca

Furthermore, computational models like COSMOtherm have been used to predict the physicochemical properties of complex molecules, demonstrating that branched isomers can have significantly different partitioning behavior (e.g., water solubility, octanol-water partition coefficient) compared to their linear counterparts. bioregistry.io These predictive models, which quantify the effects of structural features like branching, are essential for designing molecules with desired properties and form the basis of quantitative structure-activity relationship (QSAR) studies.

Chemoinformatics and Machine Learning Approaches for Retrosynthesis and Pathway Design

The synthesis of structurally complex molecules such as 2-icosyltetracosanol, a C44 very-long-chain branched fatty alcohol, presents a significant challenge for traditional organic synthesis planning. Devising a viable synthetic route requires navigating a vast chemical space of possible reactions and intermediates. Modern computational chemistry, specifically the fields of chemoinformatics and machine learning (ML), offers powerful tools to streamline and innovate this process. While direct computational studies on 2-icosyltetracosanol are not extensively documented in public literature, the principles of these approaches can be clearly understood by examining their application to its structural analogues, particularly other Guerbet alcohols and complex lipids.

Computer-assisted synthesis planning (CASP) aims to help chemists by automating the process of retrosynthetic analysis. acs.org The core idea of retrosynthesis is to work backward from a target molecule, breaking it down into simpler, commercially available precursors through a series of logical disconnections. slideshare.netbibliotekanauki.pl Machine learning has revolutionized this field by enabling data-driven approaches to identify the most plausible synthetic routes. arxiv.org

ML models for retrosynthesis are typically trained on massive datasets of known chemical reactions, such as the United States Patent Office (USPTO) dataset. nih.gov These models learn the underlying patterns of chemical transformations to predict potential precursors for a given product. arxiv.org Several distinct ML strategies have emerged:

Template-based models use a set of predefined reaction rules or "templates" extracted from reaction databases. When presented with a target molecule, the model identifies which templates can be applied to generate precursors. nih.gov

Template-free models treat retrosynthesis as a translation problem, akin to translating from one language to another. illinois.edu By representing molecules as text strings (e.g., SMILES), sequence-to-sequence (Seq2Seq) or Transformer-based neural networks can "translate" a product molecule's SMILES into the SMILES of its reactants without relying on a fixed set of rules. illinois.edursc.orgmlr.press This allows for the discovery of novel reactions not present in the template library. mlr.press

Graph-based models represent molecules as graphs, where atoms are nodes and bonds are edges. This approach allows models like graph convolutional networks (GCNs) to learn the chemical environment around the reaction center, which can lead to more accurate predictions. acs.orgrsc.org

For a Guerbet alcohol like 2-icosyltetracosanol or its simpler analogue, 2-hexyldecanol, the primary retrosynthetic disconnection reverses the key C-C bond formation step of the Guerbet reaction. aocs.org An effective ML model, having learned from numerous condensation reactions, would identify the bond between the alpha- and beta-carbons relative to the hydroxyl group as the most strategic point for disconnection. journalspress.com This deconstructs the branched alcohol into the two simpler, linear alcohols that would form it. For 2-icosyltetracosanol, this implies disconnection into 1-icosanol and 1-tetracosanol (B57610) precursors.

Chemoinformatics provides the essential infrastructure for modern pathway design through:

Reaction Databases: Platforms like Reaxys contain millions of curated reactions that serve as the training ground for ML models and a knowledge base for chemists. acs.orgjournalspress.com

Data Management: Proprietary and public chemoinformatics tools help manage chemical data, including structures, reactions, and analytical results, which is crucial for large-scale synthesis planning.

Predictive Modeling: Machine learning is increasingly used to discover and optimize synthesis pathways for complex lipids and natural products. medicineinnovates.comelifesciences.orgnih.gov These tools can rank proposed pathways, predict reaction conditions, and even identify novel enzymes for biocatalytic routes. nih.gov

The synthesis of a Guerbet alcohol follows a well-defined sequence: (1) dehydrogenation of the starting alcohol(s) to aldehydes, (2) an aldol (B89426) condensation between two aldehydes, (3) dehydration of the resulting aldol adduct, and (4) hydrogenation of the unsaturated aldehyde to yield the final branched alcohol. unibo.it A computational pathway design tool would aim to construct this exact sequence, selecting appropriate reagents and conditions for each step to create a viable end-to-end manufacturing process.

The table below summarizes some of the computational tools and approaches relevant to retrosynthesis and pathway design.

Table 1: Representative Chemoinformatics and Machine Learning Tools for Synthesis Planning

| Tool/Approach | Primary Function | Underlying Technology | Reference(s) |

| ReTReK | AI-driven synthetic route design | Graph Convolutional Networks (GCN), Reaxys database | acs.org |

| Retroformer | End-to-end retrosynthesis prediction | Transformer-based architecture, sequence-to-sequence | mlr.press |

| Chematica | Proposes and optimizes synthetic routes | Algorithms and machine learning, reaction databases | journalspress.com |

| Bayesian Algorithm | Discovers synthetic routes to commercial compounds | Bayesian inference, deep neural networks, Monte Carlo search | arxiv.org |

| Similarity-based Search | Enzymatic retrosynthesis planning | Molecular similarity, reaction templates (RDEnzyme) | nih.gov |

Applying these principles, a theoretical retrosynthetic analysis for 2-icosyltetracosanol and its analogues can be proposed, which an advanced ML tool would be expected to generate.

Table 2: Theoretical Retrosynthetic Analysis of Guerbet Alcohols

| Target Molecule | Key Disconnection | Precursor Synthons | Ideal Starting Materials |

| 2-Icosyltetracosanol | C(α)-C(β) bond cleavage | C₂₂ and C₂₂ fragments | 1-Icosanol and 1-Tetracosanol |

| 2-Hexyldecanol | C(α)-C(β) bond cleavage | C₈ and C₈ fragments | 1-Octanol (dimerization) or 1-Hexanol and 1-Decanol (cross-condensation) |

The synergy of chemoinformatics and machine learning provides a powerful framework for accelerating the discovery and development of synthetic routes to complex molecules like 2-icosyltetracosanol, transforming a complex chemical puzzle into a solvable, data-driven problem. arxiv.org

Research on Functional Roles and Applications in Advanced Materials Science

Investigation of Branched Alcohol Incorporation into Specialty Chemical Structures

The incorporation of long-chain branched alcohols like 2-icosyltetracosanol into specialty chemicals is a promising area for developing materials with tailored properties. The large, branched alkyl group is expected to impart unique characteristics to any molecule it is a part of.

Synthesis and Characterization of Esters Derived from 2-Icosyltetracosanol for Material Science Research

The synthesis of esters from 2-icosyltetracosanol is a primary route to new functional materials. The most common method for this transformation would likely be Fischer-Speier esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst.

Expected Synthesis and Properties:

The reaction of 2-icosyltetracosanol with various dicarboxylic acids, such as succinic acid, would yield large, complex diesters. kpi.ua These esters are anticipated to be waxy solids or viscous liquids at room temperature with very low volatility due to their high molecular weight. The branched structure is expected to disrupt crystal packing, leading to a lower melting point and pour point compared to a linear ester of similar molecular weight. researchgate.net This makes them potential candidates for high-performance lubricants or plasticizers.

Characterization:

The successful synthesis of these esters would be confirmed using standard analytical techniques.

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ester linkage, one would look for the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band from the starting alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural confirmation, showing the chemical shifts corresponding to the protons and carbons adjacent to the ester group.

A general reaction scheme for the synthesis of a diester from 2-icosyltetracosanol and a dicarboxylic acid is shown below:

Figure 1: General Esterification Reaction A representative reaction scheme for the synthesis of a diester from 2-icosyltetracosanol and a generic dicarboxylic acid.

Impact of Molecular Branching on the Thermo-mechanical and Rheological Behavior of Derived Materials

The introduction of a bulky, branched structure like the 2-icosyltetracosanyl group into a material is expected to have a profound impact on its physical properties. cleaninginstitute.orgugent.be

Thermo-mechanical Behavior:

When blended with a polymer, esters of 2-icosyltetracosanol would likely act as plasticizers, lowering the glass transition temperature (Tg) and increasing the flexibility of the material. The long alkyl chains can increase the free volume between polymer chains, allowing them to move more easily.

Rheological Behavior:

In polymer melts, the presence of long-chain branches significantly affects flow behavior. kpi.uauc.edu Materials incorporating 2-icosyltetracosanol are expected to exhibit:

Increased Melt Strength: The entanglement of the long branches can lead to higher viscosity at low shear rates, which is beneficial in processes like blow molding and thermoforming. acs.org

Shear Thinning: At high shear rates, the branched molecules align, leading to a decrease in viscosity. This shear-thinning behavior is more pronounced in polymers with long-chain branching compared to their linear counterparts. kpi.ua

The following table summarizes the expected effects of incorporating 2-icosyltetracosanol into a polymer matrix.

| Property | Expected Impact | Rationale |

| Glass Transition (Tg) | Decrease | Increased free volume and chain mobility. |

| Melt Viscosity (low shear) | Increase | Enhanced chain entanglement due to long branches. |

| Melt Viscosity (high shear) | Decrease (Shear Thinning) | Alignment of branched structures under flow. |

| Melt Strength | Increase | Resistance to stretching due to chain entanglement. |

| Flexibility/Ductility | Increase | Plasticizing effect of the bulky side chains. |

Design Principles for Novel Material Architectures Incorporating Long-Chain Branched Alcohols

The defined structure of Guerbet alcohols like 2-icosyltetracosanol offers a unique tool for designing novel materials. aocs.org Key design principles include:

Controlling Crystallinity: The branching can be used to disrupt the regular packing of polymer chains, reducing crystallinity and increasing transparency and flexibility.

Tuning Rheology: By varying the concentration of the branched alcohol or its derivatives, the melt flow properties of a polymer can be precisely controlled to suit specific processing techniques. acs.org

Surface Modification: The hydrophobic nature of the long alkyl chain can be used to create water-repellent surfaces when incorporated into coatings or films.

Self-Assembling Structures: The amphiphilic nature of molecules derived from these alcohols could be exploited to create self-assembling systems like micelles or vesicles for various applications.

Exploration of Long-Chain Alcohols as Research Markers and Tracers in Ecological and Biochemical Studies

Very long-chain fatty alcohols (VLCFAs) are known to be components of plant waxes and can serve as biomarkers in environmental studies. cleaninginstitute.orgcopernicus.org Their presence and distribution in sediments and soils can provide information about the sources of organic matter. researchgate.net

Methodological Development for Long-Chain Alcohol Analysis in Complex Biological Matrices

The analysis of very long-chain alcohols like 2-icosyltetracosanol from complex environmental or biological samples requires sensitive and specific analytical methods.

Extraction and Derivatization: The first step is typically a solvent extraction to isolate the lipid fraction from the sample matrix. For alcohols that are part of wax esters, a saponification (hydrolysis with a strong base) step is necessary to release the free alcohol. gerli.com

Due to their low volatility, direct analysis by gas chromatography is challenging. Therefore, a derivatization step is usually employed to convert the hydroxyl group into a less polar and more volatile functional group. A common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether. gerli.com

Analytical Techniques: The primary technique for the analysis of these compounds is Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC): Separates the different components of the lipid extract based on their boiling points and interaction with the GC column.

Mass Spectrometry (MS): Fragments the derivatized molecules as they elute from the GC column, producing a characteristic mass spectrum that allows for definitive identification and quantification. rsc.org

Isotopic Labeling Strategies for Tracer Studies in Environmental and Biological Systems

Isotopic labeling is a powerful technique for tracing the path and fate of molecules in complex systems. bioscientifica.comnih.govlongdom.org By synthesizing 2-icosyltetracosanol with a stable isotope label (e.g., ¹³C or ²H), researchers could conduct tracer studies to investigate various processes.

Labeling Strategies:

¹³C-Labeling: Incorporating ¹³C atoms into the carbon backbone of 2-icosyltetracosanol during its synthesis would create a tracer that can be distinguished from its naturally occurring ¹²C counterpart by mass spectrometry. This is often preferred as the C-C and C-H bonds are stable. researchgate.net

Deuterium (B1214612) (²H) Labeling: Replacing hydrogen atoms with deuterium is another common strategy. However, care must be taken as some C-H bonds can be labile under certain conditions. nih.gov

Applications of Labeled 2-Icosyltetracosanol:

Environmental Fate: A labeled version could be introduced into a model ecosystem to study its persistence, bioaccumulation, and degradation pathways.

Metabolic Studies: If this alcohol were to be investigated for its metabolic fate in an organism, a labeled version would be essential to track its absorption, distribution, and conversion into other molecules. biorxiv.org Isotopic enrichment in various lipid pools and metabolites would be measured over time to elucidate metabolic pathways. bioscientifica.com

Academic Investigations into Sustainable Biofuel Precursor Development

The pursuit of sustainable energy sources has driven significant academic research into the development of advanced biofuels. These next-generation fuels are sought as alternatives to traditional fossil fuels and first-generation biofuels like ethanol, aiming to offer higher energy density, reduced environmental impact, and compatibility with existing energy infrastructure. ieabioenergy.comleadventgrp.com Among the promising candidates are long-chain and branched-chain alcohols, which can be synthesized by engineered microorganisms from renewable feedstocks. zju.edu.cnresearchgate.net While much of the research has centered on C4 and C5 alcohols, the underlying principles of their production provide a framework for investigating more complex molecules like 2-Icosyltetracosanol.

Research into the Economic and Environmental Viability of Microbial Production Platforms for Branched Alcohols

The potential of branched-chain higher alcohols as gasoline substitutes has been a focal point of research due to their advantageous chemical properties. zju.edu.cn Compared to ethanol, these larger alcohols possess higher energy densities, lower volatility, and lower hygroscopicity (the tendency to absorb water), which makes them more compatible with existing gasoline pipelines and storage infrastructure. zju.edu.cnresearchgate.net Furthermore, branched-chain variants exhibit higher octane (B31449) numbers than their straight-chain counterparts, a desirable characteristic for engine performance. zju.edu.cn

From an environmental perspective, the microbial production of advanced biofuels offers a route to significantly lower greenhouse gas emissions compared to conventional fuels. leadventgrp.com The use of non-food feedstocks, such as agricultural waste, lignocellulosic biomass, and municipal solid waste, is a cornerstone of this approach, contributing to a circular economy and avoiding competition with food production. leadventgrp.commdpi.comresearchgate.net

Despite these advantages, significant economic and technical hurdles remain. A primary challenge is the high cost of production compared to petroleum-derived fuels. researchgate.netnumberanalytics.com Current microbial production processes often suffer from low yields and slow production rates, which hinders commercial-scale viability. mdpi.com One of the key obstacles is the inherent toxicity of the alcohol products to the microbial hosts, which can inhibit cell growth and limit the final product concentration. researchgate.netmdpi.com Moreover, downstream processing—extracting and purifying the biofuel from the fermentation broth—can be energy-intensive and expensive. researchgate.netnumberanalytics.com Overcoming these economic constraints requires substantial advancements in both the biological and engineering aspects of production. mdpi.comnumberanalytics.com

Table 1: Economic and Environmental Viability of Microbial Branched-Chain Alcohol Production

| Aspect | Advantages | Challenges |

|---|---|---|

| Economic | - Production from low-cost, renewable feedstocks (e.g., waste biomass). mdpi.com - Potential for integration into existing refinery and distribution infrastructure, reducing capital costs. nrel.goveuropa.eu | - High production costs compared to fossil fuels. numberanalytics.com - Low product yields and titers hinder commercial scalability. mdpi.com - End-product toxicity to microbial producers limits efficiency. researchgate.netmdpi.com - Energy-intensive and expensive downstream purification processes. researchgate.netnumberanalytics.com |

| Environmental | - Significant reduction in greenhouse gas emissions compared to fossil fuels. leadventgrp.com - Utilization of waste materials contributes to a circular economy. leadventgrp.com - Avoids land-use competition associated with first-generation biofuels. europa.eu | - Energy required for pretreatment of complex feedstocks like lignocellulose can be high. mdpi.com - Potential for generation of inhibitory compounds during feedstock processing. mdpi.com - Public perception and complex regulatory frameworks for genetically engineered organisms. numberanalytics.com |

Future Directions and Emerging Research Avenues

Development of Novel Biocatalytic Systems for Ultra-Long Chain Branched Alcohol Production

The synthesis of ultra-long-chain branched alcohols like 2-Icosyltetracosanol presents a considerable challenge for traditional chemical methods. Biocatalysis, leveraging the power of enzymes and microbial systems, offers a promising and sustainable alternative. Current research in metabolic engineering and synthetic biology is focused on harnessing and engineering microorganisms to produce a variety of higher alcohols. researchgate.netnih.gov

Future efforts will likely concentrate on the discovery and engineering of novel enzymes capable of assembling such large and complex molecules. This includes enzymes involved in fatty acid synthesis and elongation, as well as alcohol-forming enzymes. For instance, researchers have successfully engineered Escherichia coli to produce branched long-chain fatty alcohols (BLFLs) by optimizing the supply of α-keto acid precursors and balancing the expression of multiple genes. d-nb.infonih.gov One study demonstrated a 6.5-fold improvement in BLFL titers by overexpressing 14 genes from six engineered operons, achieving a production of 350 mg/L in a fed-batch fermenter. nih.gov

The development of robust microbial cell factories, such as E. coli and Saccharomyces cerevisiae, will be crucial. frontiersin.org These organisms can be engineered to divert their natural metabolic pathways, such as amino acid biosynthesis, towards the production of desired alcohols. ucla.eduunl.pt The keto acid pathway, for example, can be leveraged to produce a range of branched-chain alcohols. ucla.eduresearchgate.net

Table 1: Key Strategies in Biocatalytic Production of Branched-Chain Alcohols

| Strategy | Description | Key Organisms/Enzymes | References |

| Metabolic Engineering | Modifying endogenous metabolic pathways to enhance precursor supply and redirect carbon flux towards alcohol production. | E. coli, S. cerevisiae | researchgate.net, nih.gov, frontiersin.org |

| Synthetic Biology | Designing and constructing new biological parts, devices, and systems for novel functions, such as non-natural alcohol synthesis. | 2-isopropylmalate synthase, ketoacid decarboxylase (KDC), alcohol dehydrogenases | ucla.edu, unl.pt, pnas.org |

| Modular Pathway Engineering | Dividing the biosynthetic pathway into distinct modules for independent optimization to improve overall productivity and selectivity. | α-keto acid synthesis module, acyl-ACP generation module, alcohol formation module | d-nb.info, nih.gov |

| Enzyme Engineering | Altering the substrate specificity and catalytic activity of enzymes to produce longer and more complex branched-chain alcohols. | Rational protein design, directed evolution | ucla.edu, pnas.org |

Advanced Materials Design Leveraging Unique Structural Properties of 2-Icosyltetracosanol

The distinct molecular architecture of 2-Icosyltetracosanol—a very long aliphatic chain with a specific branching point—suggests it could impart unique properties to materials. Long-chain and branched alcohols are known to influence the physical characteristics of various formulations. srce.hr

In the realm of materials science, 2-Icosyltetracosanol could serve as a novel gelling agent. Linear polyethylenes and their corresponding long-chain alcohols (C20-C40) have been shown to be more efficient at gelling cyclomethicone than traditional gellants like stearyl alcohol, offering new possibilities for products like antiperspirants. aston-chemicals.com The branching in 2-Icosyltetracosanol could lead to unique crystal structures, potentially enhancing stability and altering the aesthetics of consumer products. aston-chemicals.com

Furthermore, esters derived from long-chain and branched alcohols are of significant interest for applications such as lubricants, solvents, and plasticizers due to their low volatility, high flash point, and good thermal stability. srce.hr The branching in the alcohol moiety is known to improve low-temperature properties, which is crucial for high-performance lubricants. srce.hrfrontiersin.org The investigation of esters synthesized from 2-Icosyltetracosanol could lead to the development of next-generation biolubricants with superior performance characteristics. mdpi.com

Interdisciplinary Research at the Interface of Synthetic Biology, Catalysis, and Materials Engineering

The journey from conceptualizing the utility of 2-Icosyltetracosanol to its real-world application necessitates a highly interdisciplinary approach. The convergence of synthetic biology, catalysis, and materials engineering will be paramount.

Synthetic biology and metabolic engineering provide the tools to design and build the microbial factories for producing the molecule. ucla.edupnas.org This involves not only the engineering of metabolic pathways but also the optimization of fermentation processes to achieve high titers and yields. nih.gov Biocatalysis, using purified enzymes or whole-cell systems, offers a green and selective route for the synthesis of complex esters from 2-Icosyltetracosanol. nih.gov

Once produced, materials engineers can explore the incorporation of 2-Icosyltetracosanol and its derivatives into various materials. This involves characterizing its physicochemical properties, such as its effects on viscosity, crystallinity, and surface tension. acs.org The collaboration between these fields can create a virtuous cycle: materials science identifies desirable properties, and synthetic biology and catalysis work to produce molecules that exhibit them. This integrated approach has the potential to accelerate the development of novel, bio-based materials with tailored functionalities.

Deeper Elucidation of Broader Biochemical Pathways Involving Complex Long-Chain Branched Alcohols

A fundamental understanding of the natural biosynthesis and degradation of complex long-chain branched alcohols is essential for advancing their production and application. While significant progress has been made in understanding the biosynthesis of shorter branched-chain alcohols, the pathways for ultra-long-chain varieties remain less clear. unl.ptresearchgate.net

Future research should aim to identify and characterize the enzymes and metabolic networks responsible for the synthesis of these molecules in nature. This could involve exploring the metabolism of organisms that thrive in unique environments, as they may possess novel enzymatic capabilities. For example, some yeast species utilize long-chain alcohol oxidase in the omega-oxidation of fatty acids. wikipedia.org

Investigating these natural pathways can provide valuable insights for metabolic engineering. By understanding how nature builds these complex structures, scientists can better design synthetic pathways in model organisms. nih.gov Furthermore, elucidating the broader biochemical roles of these alcohols could uncover new potential applications. For instance, some branched medium-chain carboxylates and alcohols exhibit properties that can improve fuel combustion. frontiersin.org A deeper knowledge of the biochemistry of compounds like 2-Icosyltetracosanol will undoubtedly fuel innovation in both biotechnology and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-Icosyltetracosanol in laboratory settings?

- Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvent systems). Characterization requires a combination of spectroscopic techniques (NMR for functional group analysis, IR for bond vibrations) and chromatographic methods (HPLC or GC-MS for purity assessment). For novel compounds, elemental analysis and X-ray crystallography may be required to confirm molecular structure . Experimental protocols must include controls, replication steps, and validation against known standards to ensure reproducibility .

Q. How should researchers design experiments to assess the purity and stability of 2-Icosyltetracosanol under varying environmental conditions?

- Methodological Answer : Stability studies should employ accelerated degradation testing (e.g., exposure to heat, light, or humidity) with periodic sampling. Purity analysis requires quantitative methods such as mass spectrometry or gravimetric analysis. Experimental designs must include triplicate samples, statistical power calculations, and calibration curves to minimize measurement errors . Data should be tabulated to compare degradation kinetics across conditions, with supplementary materials providing raw datasets .

Q. What spectroscopic and chromatographic techniques are most effective for structural elucidation of long-chain alcohols like 2-Icosyltetracosanol?

- Methodological Answer : High-resolution NMR (¹³C and ¹H) is critical for identifying carbon chain length and hydroxyl group positioning. Mass spectrometry (ESI-TOF or MALDI-TOF) provides molecular weight validation. Chromatographic separation via reverse-phase HPLC paired with evaporative light scattering detection (ELSD) enhances purity assessment. Cross-validation using multiple techniques is essential to avoid misidentification .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported bioactivity data for 2-Icosyltetracosanol across independent studies?

- Methodological Answer : Contradictory bioactivity results require systematic re-evaluation of experimental variables:

- Data Validation : Replicate studies using standardized protocols (e.g., cell line specificity, dosage uniformity) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity across datasets .

- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate biological pathways affected by the compound .

- Reporting Standards : Ensure full disclosure of assay conditions (e.g., pH, solvent carriers) in supplementary materials to enable cross-study comparisons .

Q. How can computational modeling be integrated with experimental data to predict the physicochemical behavior of 2-Icosyltetracosanol in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to predict membrane permeability .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate structural features (e.g., chain length, hydroxyl position) with observed biological activity using regression analysis .

- Docking Studies : Predict binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm computational findings .

Q. What advanced statistical approaches are appropriate for analyzing dose-response relationships in 2-Icosyltetracosanol toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values .

- Benchmark Dose (BMD) Modeling : Identify toxicity thresholds using Bayesian methods for low-dose extrapolation .

- Multivariate Analysis : Account for covariates (e.g., animal weight, exposure duration) using ANOVA or mixed-effects models .

- Sensitivity Analysis : Quantify uncertainty in model parameters through bootstrap resampling or Monte Carlo simulations .

Guidelines for Data Presentation

- Tables : Include comparative datasets (e.g., synthesis yields, spectral peaks) in main text tables. Raw chromatograms or NMR spectra belong in supplementary files .

- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .

- Reproducibility : Archive protocols, code, and datasets in open-access repositories (e.g., Zenodo) with persistent identifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.